Tris(2-ethylhexyl)amine
Overview
Description
Tris(2-ethylhexyl)amine, also known as this compound, is a tertiary trialkylamine with the chemical formula C24H51N. It is a colorless to yellow liquid with an amine-like odor. This compound is primarily used in the production of additives for powder coatings and as a tribo additive for polyester powder coatings .
Mechanism of Action
Target of Action
Tris(2-ethylhexyl)amine (Tris-2-EHA) is a tertiary trialkylamine . It is primarily used as an additive for powder coatings
Mode of Action
It is known to be used as a tribo additive for polyester powder coating In this context, it likely interacts with the coating material to enhance its properties
Biochemical Pathways
Its use in powder coatings suggests it may influence the properties of these coatings, potentially affecting their adhesion, durability, and other characteristics .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w values, suggests it may have low water solubility .
Result of Action
It is known to be used as an additive in powder coatings, suggesting it may influence the properties of these coatings .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tris-2-EHA. For example, its use as a tribo additive for Polyester powder coating suggests that its effectiveness may be influenced by factors such as temperature, humidity, and the specific properties of the coating material .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl)amine is synthesized from 2-ethylhexanol, an oxo-alcohol derived from propene. The synthesis involves the reaction of 2-ethylhexanol with ammonia or an amine under specific conditions to form the desired trialkylamine .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of high-pressure reactors and catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient conversion of 2-ethylhexanol to this compound .
Chemical Reactions Analysis
Types of Reactions: Tris(2-ethylhexyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Alkylated or acylated amines
Scientific Research Applications
Tris(2-ethylhexyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biologically active compounds and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, lubricants, and plasticizers
Comparison with Similar Compounds
Trioctylamine: Similar in structure but with different alkyl groups.
Tripropylamine: A smaller trialkylamine with shorter alkyl chains.
Triethylamine: A commonly used trialkylamine with ethyl groups
Comparison: Tris(2-ethylhexyl)amine is unique due to its longer alkyl chains, which provide distinct physical and chemical properties compared to other trialkylamines. This uniqueness makes it particularly suitable for applications requiring specific solubility, stability, and reactivity characteristics .
Properties
IUPAC Name |
2-ethyl-N,N-bis(2-ethylhexyl)hexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-7-13-16-22(10-4)19-25(20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUDVELGTZDOIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862765 | |
Record name | 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-N,N-bis(2-ethylhexyl)hexylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21798 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1860-26-0 | |
Record name | Tris(2-ethylhexyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1860-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri(2-ethylhexyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-N,N-bis(2-ethylhexyl)hexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRI(2-ETHYLHEXYL)AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS816H2S39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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